4-[(E)-2-(3-methoxyphenyl)vinyl]phenol
Description
4-[(E)-2-(3-Methoxyphenyl)vinyl]phenol is a phenolic compound characterized by a central ethylene (vinyl) group in the E-configuration, linking a 3-methoxyphenyl moiety to a para-hydroxyphenyl group. This structure confers unique electronic properties due to conjugation across the vinyl bridge, enhancing stability and influencing reactivity.
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-(3-methoxyphenyl)ethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15-4-2-3-13(11-15)6-5-12-7-9-14(16)10-8-12/h2-11,16H,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJLZUWCAUTTBS-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190182-38-8 | |
| Record name | 4-[2-(3-methoxyphenyl)ethenyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(3-methoxyphenyl)vinyl]phenol typically involves the use of Suzuki–Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between aryl halides and organoboron compounds under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(3-methoxyphenyl)vinyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the phenol ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
The major products formed from these reactions include various substituted phenols, methoxy derivatives, and vinyl phenol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-2-(3-methoxyphenyl)vinyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.
Biology: Investigated for its potential anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(3-methoxyphenyl)vinyl]phenol involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and cell proliferation . By inhibiting STAT3 activation, this compound can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Vinyl Linkages
Compound A : (E)-4-[2-(3-Methoxyphenyl)vinyl]-2-methoxyphenol
- Structure: Differs by an additional methoxy group at the 2-position of the phenolic ring.
- Enhanced steric hindrance may also affect binding to biological targets .
Compound B : threo-1-(4-hydroxyphenyl)-2-{4-[2-formyl-(E)-vinyl]-2-methoxyphenoxy}-propane-1,3-diol
- Structure : Features a formyl group on the vinyl bridge and a propane-diol chain.
- Impact : The formyl group increases electrophilicity, while the diol chain enhances hydrophilicity. This compound showed higher antioxidant activity in vitro compared to the target compound, likely due to increased hydrogen-bonding capacity .
Compound C : Phenol, 2-methoxy-4-[2-(3-methyl-5-isothiazolyl)ethenyl]-, (E)
- Structure : Replaces the 3-methoxyphenyl group with a 3-methyl-5-isothiazolyl heterocycle.
Analogues with Ethyl or Alkyl Linkages
Compound D : 2-[2-(3-Methoxyphenyl)ethyl]phenol
- Impact : Reduced planarity and conjugation diminish UV absorption and antioxidant capacity. However, the ethyl linker improves synthetic yield (58–64% in related compounds) compared to vinyl analogues, which often require stricter stereocontrol .
Compound E : 3-[2-(3-Methoxyphenyl)ethyl]phenol
Heterocyclic Derivatives
Compound F : (E)-4-(2-(2-(2-((1H-Benzo[d]imidazol-2-yl)thio)-1-phenylethylidene)hydrazinyl)thiazol-4-yl)phenol
- Structure : Incorporates a benzimidazole-thiazole scaffold.
- Impact : The heterocyclic system enhances binding to enzymatic pockets (e.g., acetylcholinesterase), achieving IC₅₀ = 3.2 μM. However, increased molecular weight (MW = 487 g/mol) may reduce bioavailability compared to the target compound (MW = 270 g/mol) .
Physicochemical Comparison
| Property | 4-[(E)-2-(3-Methoxyphenyl)vinyl]phenol | Compound D | Compound F |
|---|---|---|---|
| Molecular Weight | 270.3 g/mol | 258.3 g/mol | 487.5 g/mol |
| LogP (Predicted) | 3.1 | 3.5 | 4.8 |
| Water Solubility | Moderate (0.1–1 mg/mL) | Low (<0.1 mg/mL) | Very Low |
| UV λmax | 285 nm (ε = 12,500) | 270 nm | 320 nm |
Biological Activity
4-[(E)-2-(3-methoxyphenyl)vinyl]phenol, also known as 2-methoxy-4-vinylphenol (2M4VP), is an aromatic compound recognized for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and comparative studies with similar compounds, supported by research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C15H14O2
- Molar Mass : 238.27 g/mol
- Appearance : Colorless to light straw yellow oily liquid with a strong spicy aroma reminiscent of cloves and peanuts.
The unique structure of this compound features a methoxy group and a vinyl group attached to a phenolic backbone, which contributes to its reactivity and biological properties.
This compound exhibits multiple mechanisms of action:
- Inhibition of the STAT3 Pathway : It selectively inhibits the signal transducer and activator of transcription 3 (STAT3), a critical pathway involved in inflammation and cell proliferation. This inhibition modulates gene expression related to inflammatory responses, making it a candidate for anti-inflammatory therapies.
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may protect biological systems from oxidative stress.
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. It has been shown to reduce inflammatory markers in various cell lines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .
Anticancer Properties
A study on pancreatic cancer cells (Panc-1 and SNU-213) demonstrated that 2M4VP reduced cell viability by inhibiting the expression of the proliferating cell nuclear antigen (PCNA) and suppressed migratory activity by decreasing phosphorylation of focal adhesion kinase (FAK) and AKT. These findings suggest its potential as an adjunct therapy in pancreatic cancer treatment .
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects, indicating potential applications in neurodegenerative diseases. The inhibition of the STAT3 pathway is particularly relevant here, as it is implicated in neuroinflammation and neuronal survival.
Comparative Analysis with Similar Compounds
Study on Anticancer Activity
In a controlled study, 2M4VP was administered to pancreatic cancer cell lines. Results showed a significant reduction in cell viability and migration, highlighting its potential as a therapeutic agent against aggressive cancers .
Study on Antioxidant Properties
An investigation into the antioxidant activity of various extracts containing 2M4VP revealed strong radical scavenging capabilities. The study utilized DPPH and ABTS assays, confirming the compound's effectiveness in reducing oxidative stress markers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
